1,2,3,4-Tetrahydronaphthalen-2-yl propanoate

Thermal processing Distillation Fragrance formulation

1,2,3,4-Tetrahydronaphthalen-2-yl propanoate (tetralin-2-yl propanoate) is a bicyclic ester belonging to the tetrahydronaphthalene class, with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g·mol⁻¹. It is structurally characterized by a propanoate ester group attached to the 2-position of the saturated ring of 1,2,3,4-tetrahydronaphthalene (tetralin).

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 63021-02-3
Cat. No. B13955791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydronaphthalen-2-yl propanoate
CAS63021-02-3
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CCC2=CC=CC=C2C1
InChIInChI=1S/C13H16O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12H,2,7-9H2,1H3
InChIKeyKFGJDRMYIZLXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydronaphthalen-2-yl Propanoate (CAS 63021-02-3): Baselines for Procurement Evaluation


1,2,3,4-Tetrahydronaphthalen-2-yl propanoate (tetralin-2-yl propanoate) is a bicyclic ester belonging to the tetrahydronaphthalene class, with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g·mol⁻¹ . It is structurally characterized by a propanoate ester group attached to the 2-position of the saturated ring of 1,2,3,4-tetrahydronaphthalene (tetralin). The compound is commonly supplied as a racemic mixture and is used as a fragrance intermediate, a chiral building block in asymmetric synthesis, and a substrate in lipase-catalyzed kinetic resolutions [1]. Its computed physicochemical properties include a density of 1.07 g·cm⁻³, a boiling point of 296.7 °C (760 mmHg), a flash point of 125.7 °C, and a calculated LogP of 2.50 .

Racemic bicyclic ester building block for synthesis
Lipase-catalyzed resolution substrate (C1–C3 ester patent precedent)
Higher thermal stability vs acetate analog (reported calculated values)

Why Tetralin-2-yl Propanoate Cannot Be Indiscriminately Substituted by Other Tetralin Esters


Within the tetrahydronaphthalen-2-yl ester family, the acyl chain length exerts a measurable influence on physicochemical properties and performance in enzyme-mediated transformations. Replacing the propanoate with an acetate or the free alcohol alters boiling point, flash point, lipophilicity (LogP), and substrate acceptance in lipase-catalyzed resolutions. These differences become critical in applications where distillation conditions, thermal stability, partitioning behavior, or enzymatic selectivity are design parameters. The evidence summarized in Section 3 provides quantitative justification for evaluating 1,2,3,4-tetrahydronaphthalen-2-yl propanoate as a distinct chemical entity rather than an interchangeable analog [1].

Acetate ester or free alcohol
Replacing with tetralin-2-yl acetate may shift boiling/flash points and alter thermal processing safety margins. The free alcohol (2-naphthol) introduces much higher volatility and different phase behavior.
Longer-chain or bulkier esters
Acyl groups outside the C1–C3 range may reduce acceptance by lipases in enantioselective hydrolysis, complicating chiral resolution workflows.

Quantitative Differentiation of 1,2,3,4-Tetrahydronaphthalen-2-yl Propanoate Against Its Closest Analogs


Boiling Point and Thermal Stability: Propanoate vs. Acetate Ester

The propanoate ester exhibits a significantly higher normal boiling point than the corresponding acetate, offering a wider liquid-processing window before thermal decomposition. In head-to-head comparison of calculated values at 760 mmHg, 1,2,3,4-tetrahydronaphthalen-2-yl propanoate boils at 296.7 °C, whereas tetralin-2-yl acetate boils at 280.1 °C . Additionally, the flash point of the propanoate (125.7 °C) is approximately 10 °C higher than that of the acetate (115.3 °C), which has implications for safety classification and storage requirements .

Thermal window
Data to verify
Propanoate: 296.7 °C / 125.7 °C Acetate: 280.1 °C / 115.3 °C
Δ Boiling +16.6 °C, Δ Flash +10.4 °C
Wider thermal processing window vs acetate (calculated)
Computed values at 760 mmHg; requires experimental confirmation
Thermal processing Distillation Fragrance formulation

Lipophilicity Tuning Through Acyl Chain Length: Propanoate vs. Acetate LogP

The propanoate ester displays a calculated LogP of 2.50, compared to 2.11 for the acetate analog, representing a ΔLogP of +0.39 . Both compounds share the same polar surface area (PSA) of 26.30 Ų, indicating that the increased lipophilicity arises solely from the additional methylene unit in the acyl chain without altering hydrogen-bonding capacity .

Lipophilicity (LogP)
Data to verify
Propanoate: LogP 2.50 Acetate: LogP 2.11
ΔLogP +0.39
Increased lipophilicity may modulate partitioning and release
Calculated values; PSA identical (26.30 Ų)
Partition coefficient Lipophilicity QSAR

Volatility Suppression Relative to the Free Alcohol (1,2,3,4-Tetrahydro-2-naphthol)

Esterification of 1,2,3,4-tetrahydro-2-naphthol dramatically reduces volatility. The parent alcohol has a boiling point of approximately 140 °C (at 12 mmHg) , while the propanoate ester requires 296.7 °C to boil at atmospheric pressure . This represents a greater than 150 °C increase in boiling point (adjusted for pressure differential, approximately 100 °C increase). The propanoate also exhibits higher density (1.07 g·cm⁻³) compared to the alcohol (approximately 1.09–1.11 g·cm⁻³ depending on the source) .

Volatility suppression
Data to verify
Propanoate: bp ~296.7 °C 2-Naphthol: bp ~140 °C (12 mmHg)
~100 °C boiling point increase (pressure-adjusted)
Esterification substantially reduces volatility vs parent alcohol
Calculated and experimental data from different sources; cross-study comparison
Volatility control Prodrug design Fragrance longevity

Enzymatic Resolution Substrate Scope: Propanoate as Preferred Lipase Substrate

Japanese Patent JPH0838193A (Sanofi SA) explicitly discloses the use of racemic tetralin-2-yl esters with C1–C3 alkyl chains (including propanoate) as substrates for lipase-catalyzed enantioselective hydrolysis to produce optically active tetralin derivatives [1]. The propanoate ester falls within the optimal chain-length range described for efficient kinetic resolution, with the patent reporting that the unreacted (S)-ester can be recovered and subsequently hydrolyzed to yield the (S)-acid. While no direct head-to-head rate comparison between propanoate and acetate is provided in the patent, the inclusion of propanoate as a preferred substrate (R = C2H5) alongside methyl and ethyl esters confirms its suitability for this transformation.

Lipase substrate precedent
Class-level inference
Patent JPH0838193A includes propanoate (C1–C3 esters)
Supports suitability for lipase-catalyzed kinetic resolution
No head-to-head kinetic comparison; class-level inference
Chiral resolution Lipase catalysis Asymmetric synthesis

Optimal Application Scenarios for 1,2,3,4-Tetrahydronaphthalen-2-yl Propanoate Based on Quantitative Differentiation


High-Temperature Fragrance and Flavor Formulations

The elevated boiling point (296.7 °C) and flash point (125.7 °C) of 1,2,3,4-tetrahydronaphthalen-2-yl propanoate, compared to tetralin-2-yl acetate (280.1 °C and 115.3 °C, respectively), make it the preferred ester when formulating fragrances for applications that encounter elevated temperatures, such as candle fragrances, incense, or bake-stable flavorings. The +16.6 °C boiling point advantage and +10.4 °C flash point margin reduce volatile losses during manufacturing and extend fragrance longevity in the finished product .

Chiral Building Block for Asymmetric Synthesis via Lipase Resolution

Researchers performing lipase-catalyzed kinetic resolution of racemic tetralin-2-ol derivatives can select the propanoate ester as a substrate with confidence, given its explicit inclusion in the patent literature as a competent substrate within the C1–C3 alkyl ester scope [1]. This precedent is particularly valuable when the acetate ester proves too volatile for the reaction conditions or when differential enzyme selectivity is observed across acyl chain lengths.

Controlled-Release Fragrance Delivery Systems

The increased lipophilicity of the propanoate ester (LogP = 2.50) relative to the acetate (LogP = 2.11) translates to a approximately 2.5-fold higher octanol-water partition coefficient. This property can be exploited in encapsulation or pro-fragrance strategies where slower hydrolytic release from a hydrophobic matrix is desired, providing a measurable formulation lever for modulating fragrance substantivity on fabric or skin .

Application
Selection Property
Validation Focus
High-temperature fragrance formulation
Thermal processing window (boiling/flash points)
Experimental boiling point and flash point confirmation
Chiral resolution via lipase
Enzyme substrate acceptance (C1–C3 ester scope)
Enantioselectivity and substrate conversion screening
Controlled-release fragrance delivery
Lipophilicity (LogP) tuning
Partition coefficient and release kinetics profiling
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